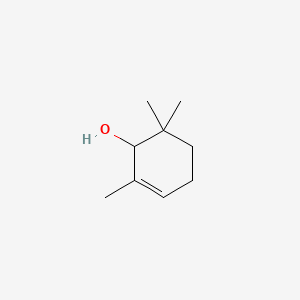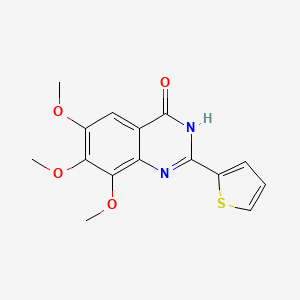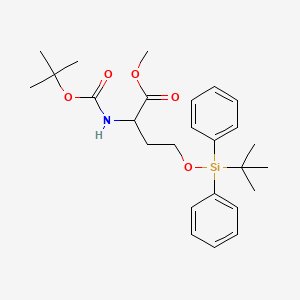
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester is a complex organic compound that is often used in synthetic chemistry. It is characterized by the presence of a tert-butoxycarbonylamino group, a tert-butyl-diphenyl-silanyloxy group, and a butyric acid methyl ester group. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the reaction of an amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the tert-butyl-diphenyl-silanyloxy group: This step involves the reaction of a hydroxyl group with tert-butyl-diphenylsilyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Enzyme inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor activation: The compound can bind to a receptor, triggering a signaling cascade that leads to a specific cellular response.
相似化合物的比较
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can be compared with other similar compounds, such as:
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-propionic acid methyl ester: This compound has a propionic acid group instead of a butyric acid group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
属性
分子式 |
C26H37NO5Si |
|---|---|
分子量 |
471.7 g/mol |
IUPAC 名称 |
methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H37NO5Si/c1-25(2,3)32-24(29)27-22(23(28)30-7)18-19-31-33(26(4,5)6,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17,22H,18-19H2,1-7H3,(H,27,29) |
InChI 键 |
FCLSXPPFQURFIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


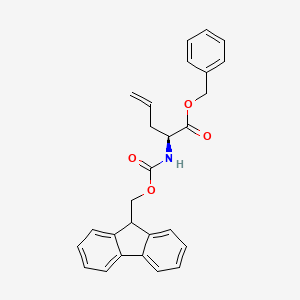
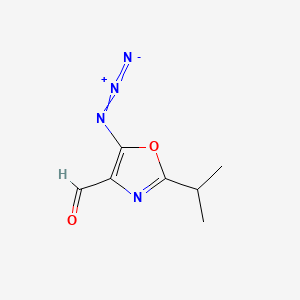
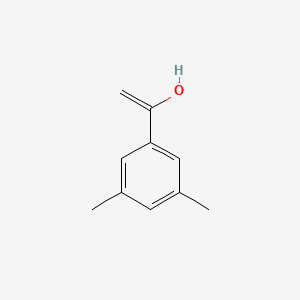
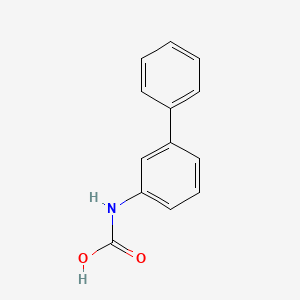
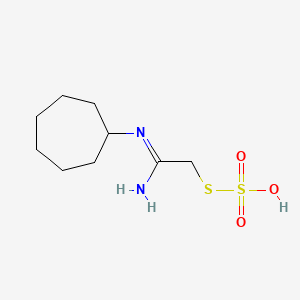
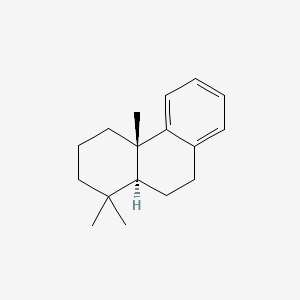
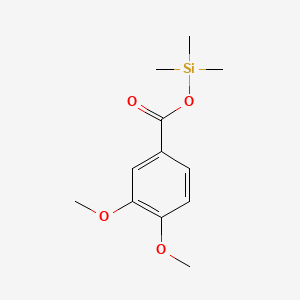

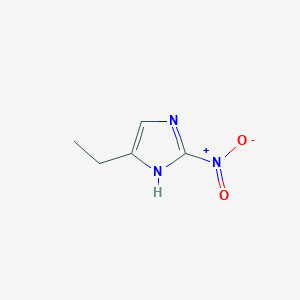
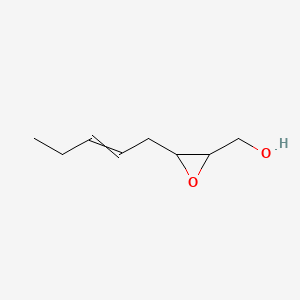
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)
